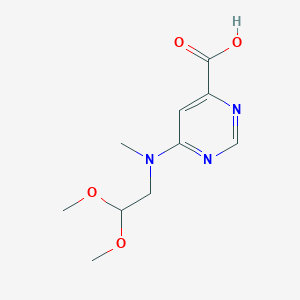![molecular formula C9H12O3 B14886340 7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
7,10-Dioxadispiro[3.1.4.1]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,10-Dioxadispiro[314614]undecan-2-one is a complex organic compound characterized by its unique spiro structure, which includes two oxygen atoms and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
7,10-Dioxadispiro[3.1.46.14]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
7,10-Dioxadispiro[3.1.46.14]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,10-Dioxadispiro[3.1.46.14]undecan-2-one involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar in structure but with different ring sizes and functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Contain sulfur atoms in addition to oxygen, leading to different chemical properties.
Bis(1,3-oxathiane) spiranes: Exhibit unique stereochemistry due to the presence of both oxygen and sulfur atoms.
Uniqueness
7,10-Dioxadispiro[3.1.46.14]undecan-2-one is unique due to its specific spiro structure and the presence of two oxygen atoms and a ketone group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
7,10-dioxadispiro[3.1.46.14]undecan-2-one |
InChI |
InChI=1S/C9H12O3/c10-7-3-8(4-7)5-9(6-8)11-1-2-12-9/h1-6H2 |
Clé InChI |
HXRIKCSTVSUWCO-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC3(C2)CC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


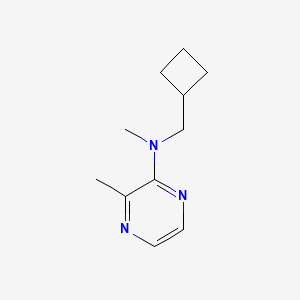
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)

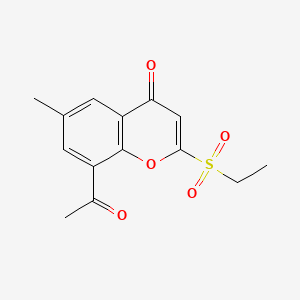
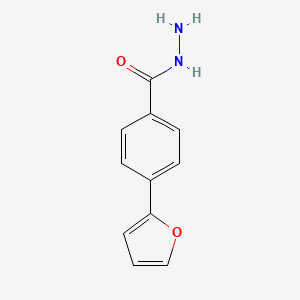
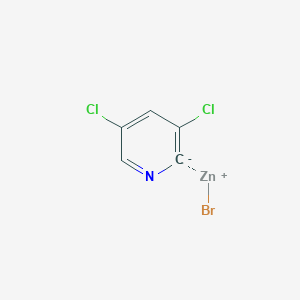




![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
